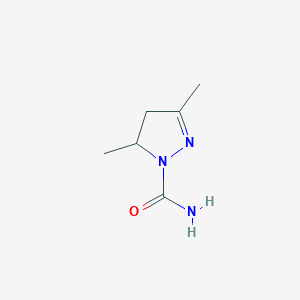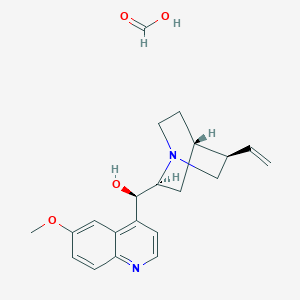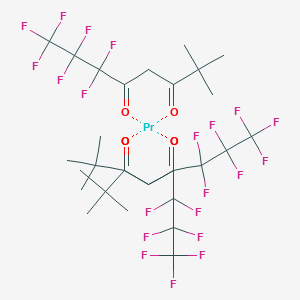
Dilithium;tetrachlorocopper(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium;tetrachlorocopper(2-) is a chemical compound with the molecular formula Li₂CuCl₄. It is also known as dilithium tetrachlorocuprate(II). This compound is characterized by its dark orange color and is sensitive to moisture. It is primarily used in various chemical reactions, particularly in the field of organic synthesis .
作用機序
Target of Action
Lithium Tetrachlorocuprate, also known as Dilithium Tetrachlorocopper(II), is primarily used as a catalyst in organic synthesis . Its primary targets are alkyl halides and alkyl Grignard reagents . It facilitates the coupling of these reagents, which is a crucial step in many organic reactions .
Mode of Action
The compound interacts with its targets (alkyl halides and alkyl Grignard reagents) by facilitating their coupling . This is achieved through a process known as nucleophilic substitution, where the compound acts as a nucleophile, donating an electron pair to form a chemical bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds through its catalytic action .
Result of Action
The primary result of Lithium Tetrachlorocuprate’s action is the successful coupling of alkyl halides with alkyl Grignard reagents . This leads to the formation of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and other chemical products .
Action Environment
The efficacy and stability of Lithium Tetrachlorocuprate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction . For instance, the compound is typically used in a solution of Tetrahydrofuran (THF), and the concentration of the compound in the solution can impact its catalytic activity .
準備方法
Dilithium;tetrachlorocopper(2-) can be synthesized through the reaction of copper(II) chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving copper(II) chloride in THF.
- Adding lithium chloride to the solution.
- Stirring the mixture at room temperature until the reaction is complete .
Industrial production methods involve similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反応の分析
Dilithium;tetrachlorocopper(2-) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where it acts as either an oxidizing or reducing agent.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds.
Coupling Reactions: It is used as a catalyst in coupling reactions involving alkyl halides and Grignard reagents.
Common reagents and conditions used in these reactions include alkyl halides, Grignard reagents, and THF as the solvent. Major products formed from these reactions are typically organic compounds with new carbon-carbon bonds .
科学的研究の応用
Dilithium;tetrachlorocopper(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
類似化合物との比較
Dilithium;tetrachlorocopper(2-) can be compared with other similar compounds such as:
Lithium tetrachlorocuprate: Similar in structure and reactivity.
Copper(II) chloride: Used in similar reactions but lacks the lithium component.
Grignard reagents: Used in coupling reactions but have different reactivity and conditions.
The uniqueness of dilithium;tetrachlorocopper(2-) lies in its ability to act as a catalyst in specific coupling reactions, providing high yields and selectivity under mild conditions .
特性
IUPAC Name |
dilithium;tetrachlorocopper(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)









